molecular formula C10H13N3O2S2 B2456720 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1286695-57-5

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2456720
CAS RN: 1286695-57-5
M. Wt: 271.35
InChI Key: SUVMGKCNSAQTCQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTS and is a sulfonamide derivative of pyrazole.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized for various biological activities, including carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating low cytotoxicity towards cancer cell lines. This approach combines pyrazoline and sulfonamide pharmacophores, indicating a method for designing new compounds with potent activity (Ozmen Ozgun et al., 2019).

Antibacterial and Antitumor Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. Some compounds demonstrated high activities, indicating the therapeutic potential of sulfonamide derivatives in addressing bacterial infections and cancer treatment (Azab et al., 2013).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines, showing promising results in comparison to common anticancer drugs. This highlights the potential of such derivatives in cancer therapy (Mert et al., 2014).

Mechanistic Studies and Molecular Docking

Tautomeric Behavior and Molecular Conformation

The tautomeric behavior of sulfonamide derivatives has been investigated using spectroscopic methods, providing insights into their pharmaceutical and biological activities. This study contributes to understanding the structural requirements for biological activity (Erturk et al., 2016).

Molecular Docking and DFT Calculations

Research on benzenesulfonamide derivatives includes molecular docking and DFT calculations, aiming to explore their antiproliferative agents' potential. This computational approach assists in assessing the binding mode of sulfonamides with their biomolecular targets, aiding in the design of more effective cancer therapies (Fahim & Shalaby, 2019).

properties

IUPAC Name

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-7-10(8(2)13-12-7)17(14,15)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMGKCNSAQTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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